molecular formula C26H23N7O4 B2761250 3-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-2H-chromen-2-one CAS No. 920378-64-9

3-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-2H-chromen-2-one

Cat. No.: B2761250
CAS No.: 920378-64-9
M. Wt: 497.515
InChI Key: FCTAGZXTUQPJFC-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . These derivatives are known to be novel CDK2 inhibitors, which are appealing targets for cancer treatment . They have been designed and synthesized as novel CDK2 targeting compounds .


Synthesis Analysis

The synthesis of such compounds involves the design of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . The synthetic ways for the preparation of [1,2,4]triazolo[1,5-a]pyrimidines can be divided into two main groups: annulation of pyrimidine moiety to triazole ring and annulation of triazole fragment to pyrimidine ring .


Molecular Structure Analysis

The molecular structure of such compounds is optimized using computational methods . The geometry optimization of the molecular structure of the studied compound is usually carried out for the monomer and dimer with the use of the GAUSSIAN 16W program package .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the condensation of dinucleophilic 5-amino-1,2,4-triazoles with 1,3-bifunctional dicarbonyl substrates . The reaction proceeds at room temperature by simply mixing reagents in a mortar followed by water extraction and recrystallization .


Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are usually studied using various techniques . The basic optical, electrochemical, and semiconductor properties of the resulting compounds have been studied .

Scientific Research Applications

Antimicrobial Activities

Compounds structurally related to the specified chemical, especially those incorporating triazole and chromene moieties, have been synthesized and evaluated for their antimicrobial properties. For instance, novel series of chromene molecules, including triazolopyrimidine and triazolochromenopyrimidine derivatives, have demonstrated promising antibacterial activities against various microorganisms. The structure-activity relationship studies of these compounds indicate a significant potential for the development of new antimicrobial agents (Okasha et al., 2016).

Anticancer and Anti-proliferative Activities

Research has also been conducted on the synthesis and evaluation of compounds with pyrimidine-piperazine-chromene and -quinoline conjugates for their cytotoxic activities against cancer cell lines. Some of these compounds showed better anti-proliferative activities compared to known drugs, indicating their potential as anticancer agents (Parveen et al., 2017).

Insecticidal Applications

Additionally, novel bioactive compounds incorporating sulfonamide-bearing thiazole moiety have been synthesized and evaluated as potential insecticidal agents. These compounds demonstrated potent toxic effects against certain pests, suggesting applications in agricultural pest management (Soliman et al., 2020).

Future Directions

The future directions in the research of these compounds involve the prediction of the anti-gastric cancer effect of [1,2,3]triazolo[4,5-d]pyrimidine derivatives . This study reveals five key descriptors of 1,2,3-TPD and will provide help to screen out efficient and novel drugs in the future .

Properties

IUPAC Name

3-[4-[3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazine-1-carbonyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N7O4/c1-2-36-19-9-7-18(8-10-19)33-24-22(29-30-33)23(27-16-28-24)31-11-13-32(14-12-31)25(34)20-15-17-5-3-4-6-21(17)37-26(20)35/h3-10,15-16H,2,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCTAGZXTUQPJFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC6=CC=CC=C6OC5=O)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N7O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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